molecular formula C20H18FN3O3S B4519899 1-{[5-(4-fluorophenyl)-2-methyl-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline

1-{[5-(4-fluorophenyl)-2-methyl-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline

Cat. No.: B4519899
M. Wt: 399.4 g/mol
InChI Key: GCVPDVTZTVLBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[5-(4-fluorophenyl)-2-methyl-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C20H18FN3O3S and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.10529078 g/mol and the complexity rating of the compound is 781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Engineering and Weak Interactions

Research on derivatives of tetrahydroisoquinoline has shown their significance in crystal engineering, where the influence of organic fluorine in crystal packing is studied. Weak interactions, such as C–H...F and C–H...O, play a crucial role in determining the molecular conformations and packing, highlighting the compound's utility in understanding and designing molecular structures with desired properties (Choudhury, Nagarajan, & Row, 2003).

Antimicrobial Activity

Compounds synthesized with the core structure of tetrahydroquinoline have been evaluated for their antimicrobial properties. A study on thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-ones, which share structural similarities with the queried compound, demonstrated potential antipsychotic and anticonvulsant activities, suggesting these derivatives might also possess bioactive properties relevant to drug development (Kaur, Saxena, & Kumar, 2010).

Antibacterial Properties

Fluoroquinolones, which are structurally related to the queried compound, are a major class of antibacterial agents. A novel antibacterial 8-chloroquinolone study found significant potency against both Gram-positive and Gram-negative bacteria, highlighting the potential of structurally similar compounds in developing new antibacterial drugs (Kuramoto et al., 2003).

Photocatalytic Applications and Luminescent Properties

The photocatalytic synthesis of dihydroimidazo[2,1-a]isoquinolines using tetrahydroisoquinoline derivatives demonstrates the application of these compounds in material science, particularly in creating luminescent materials for OLED devices (Wang et al., 2021).

Chemosensors for Metal Ions

Derivatives of tetrahydroquinoline have been developed as chemosensors for selective recognition of Pd2+ ions, showcasing the application in analytical chemistry for detecting metal ions with high specificity and sensitivity (Shally et al., 2020).

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-23-19(20(25)24-12-4-6-15-5-2-3-7-18(15)24)13-17(22-28(23,26)27)14-8-10-16(21)11-9-14/h2-3,5,7-11,13H,4,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVPDVTZTVLBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=NS1(=O)=O)C2=CC=C(C=C2)F)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[5-(4-fluorophenyl)-2-methyl-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
1-{[5-(4-fluorophenyl)-2-methyl-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
1-{[5-(4-fluorophenyl)-2-methyl-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
1-{[5-(4-fluorophenyl)-2-methyl-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
1-{[5-(4-fluorophenyl)-2-methyl-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
1-{[5-(4-fluorophenyl)-2-methyl-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.